(4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate is a complex organic compound characterized by its unique stereochemistry and functional groups. It features a tetrahydropyran ring with three acetate groups attached, which significantly influences its chemical behavior and biological activity. The compound's molecular formula is C${13}$H${22}$O$_{6}$, highlighting the presence of multiple oxygen atoms that play a crucial role in its reactivity and interactions.
The chemical reactivity of (4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate can be explored through various types of reactions:
These reactions are mediated by enzymes in biological systems, which facilitate transformations essential for metabolic pathways
Research indicates that (4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate exhibits notable biological activities:
The synthesis of (4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate can be achieved through several methods:
A typical synthetic route involves the protection of hydroxyl groups followed by selective acetylation and subsequent deprotection to yield the final product.
The applications of (4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate span various fields:
Interaction studies involving (4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate focus on its binding affinity with biological macromolecules:
These studies are essential for understanding how the compound exerts its biological effects and for optimizing its therapeutic potential .
Several compounds share structural similarities with (4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate. Here is a comparison highlighting their uniqueness:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Tetrahydropyran derivatives | Similar ring structure | Antioxidant and anti-inflammatory properties |
Acetylated sugars | Presence of acetyl groups | Potentially useful in glycosylation reactions |
Dihydropyran derivatives | Variations in saturation | Varying degrees of cytotoxicity |
(4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate stands out due to its specific stereochemistry and multiple acetate functionalities that enhance its solubility and reactivity compared to other similar compounds. This unique configuration may contribute to its distinct biological activities and applications in medicinal chemistry.
The IUPAC name (4R,5R,6R)-6-methyltetrahydro-2H-pyran-2,4,5-triyl triacetate provides a complete description of its molecular architecture:
The molecular formula is C₁₄H₂₀O₈, with a molecular weight of 316.30 g/mol. Key structural features include:
Property | Value |
---|---|
Molecular Formula | C₁₄H₂₀O₈ |
Molecular Weight | 316.30 g/mol |
CAS Registry Number | Not formally assigned |
Stereochemical Centers | C4 (R), C5 (R), C6 (R) |
Functional Groups | 3 acetate esters, 1 methyl group |
The tetrahydropyran ring adopts a chair conformation, minimizing steric strain between the methyl group at C6 and the acetate substituents. Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are typically employed to confirm its stereochemistry.
Acetylated sugar derivatives like (4R,5R,6R)-6-methyltetrahydro-2H-pyran-2,4,5-triyl triacetate emerged as critical tools during the mid-20th century advancement of carbohydrate chemistry. Key milestones include:
This compound represents an evolutionary step in protecting group technology, bridging classical acetylation methods and modern stereoselective synthesis approaches. Its continued use in contemporary research underscores the enduring utility of acetate protecting groups in complex molecule construction.
(4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate occupies a unique niche in carbohydrate research due to:
The following table contrasts its properties with related acetylated sugars:
Compound | Functional Groups | Stereochemistry | Key Applications |
---|---|---|---|
(4R,5R,6R)-6-Methyltetrahydropyran triacetate | 3 acetates, 1 methyl | 4R,5R,6R | Glycosylation, prodrug design |
β-D-Galactose pentaacetate | 5 acetates | Multiple R/S centers | NMR reference, synthesis |
α-L-Fucopyranose tetraacetate | 4 acetates | 2S,3S,4S,5S | Antigen synthesis |
The synthesis of (4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate begins with the selection of appropriate starting materials that possess the requisite stereochemical framework [1]. The most common precursors include naturally occurring carbohydrate derivatives that already contain the tetrahydropyran ring system with the correct stereochemical configuration [2].
Table 1: Common Precursor Selection Strategies
Precursor Type | Starting Material | Stereochemical Advantage | Reference |
---|---|---|---|
Sugar derivatives | Glucose-based compounds | Pre-existing hydroxyl functionality | [1] |
Synthetic intermediates | Hydroxytetrahydropyrans | Controlled ring formation | [2] |
Natural products | Carbohydrate scaffolds | Inherent stereochemistry | [3] |
The selection of 2-hydroxymethyltetrahydropyran derivatives has proven particularly effective, as these compounds undergo normal acetolysis to yield the expected straight-chain polyol acetates [8]. Research has demonstrated that specific hydroxylated tetrahydropyran derivatives can be isolated from the hydrogenolysis of methyl glycopyranosides, providing valuable starting points for further synthetic elaboration [8].
The preparation of precursors often involves the use of protecting group manipulations to achieve regioselective transformations [1]. For instance, the synthesis of (2R,3S,4S,5R,6R)-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate has been accomplished through sequential protection and deprotection strategies [1]. These methodologies allow for the controlled introduction of acetyl groups at specific positions while maintaining the desired stereochemical integrity [2].
The optimization of acetylation reactions for tetrahydropyran derivatives requires careful consideration of reaction conditions, catalyst selection, and stoichiometric ratios [6]. Traditional acetylation methods typically employ acetic anhydride in the presence of acid or base catalysts to promote esterification [6].
Table 2: Acetylation Reaction Optimization Parameters
Parameter | Optimal Conditions | Yield Range | Reference |
---|---|---|---|
Temperature | 50-80°C | 85-95% | [6] |
Catalyst | Pyridine or sodium acetate | 89-97% | [6] |
Reaction Time | 15 minutes to 8 hours | Variable | [6] |
Solvent | Acetic anhydride (excess) | 80-98% | [6] |
The reaction between acetic anhydride and hydroxytetrahydropyrans in the presence of boron trifluoride has been extensively studied [8]. This methodology has shown particular effectiveness for compounds such as 2-methyl-3-hydroxytetrahydropyran and 3,4-dihydroxytetrahydropyran, which undergo normal acetolysis to yield the expected acetylated products [8]. The use of boron trifluoride as a catalyst provides enhanced reactivity while maintaining selectivity for the desired transformation [8].
Research has demonstrated that the acetylation of carbohydrates can be efficiently carried out using triethylammonium acetate as both solvent and catalyst [6]. This ionic liquid system provides several advantages, including high selectivity, cost-efficiency, and mild reaction conditions that are tolerable to acid-sensitive functionalities [6]. The process has been shown to proceed with high beta anomeric selectivity for sugar derivatives, making it particularly suitable for the preparation of tetrahydropyran triacetates [6].
Enzymatic acetylation has emerged as a powerful alternative to traditional chemical methods for the preparation of tetrahydropyran acetates [7] [11]. Lipase-catalyzed acetylation reactions offer several advantages, including high regioselectivity, mild reaction conditions, and the ability to work with complex substrates [7] [11].
Table 3: Enzyme-Mediated Acetylation Performance
Enzyme Type | Substrate Specificity | Conversion Rate | Selectivity | Reference |
---|---|---|---|---|
Candida antarctica Lipase B | Primary hydroxyl groups | 98.5% | >99% | [7] |
Aspergillus niger Lipase A12 | Cellulosic substrates | 89% | High | [12] |
Lipase F | Secondary alcohols | Variable | >95% | [11] |
Lipase B from Candida antarctica has been identified as particularly effective for the regioselective monoacetylation of diols, demonstrating exceptional activity and selectivity [15]. This enzyme catalyzes the acetylation of primary hydroxyl groups with conversion rates exceeding 98% and selectivity greater than 99% [7]. The use of vinyl acetate as an acyl donor in n-hexane has been shown to provide optimal results, with the enzyme maintaining high activity and stability even after multiple reaction cycles [7].
The mechanism of lipase-catalyzed acetylation follows a bi-bi ping-pong mechanism, where the alcohol substrate acts as an acyl acceptor and may display competitive substrate inhibition at high concentrations [7]. This understanding has led to optimized reaction conditions that balance substrate concentration with enzyme activity to achieve maximum productivity [7].
Recent developments in enzyme immobilization have further enhanced the practical utility of biocatalytic acetylation [11]. Immobilized lipases demonstrate improved stability and can be readily recovered and reused, making them attractive for industrial applications [11]. The use of Taylor-made immobilization techniques has shown particular promise for enhancing the catalytic performance of lipases in selective acetylation reactions [11].
Flow chemistry has revolutionized the synthesis of acetylated compounds by providing enhanced control over reaction conditions and improved safety profiles [17] [18]. The continuous flow acetylation of tetrahydropyran derivatives offers several advantages over traditional batch processes, including better heat transfer, precise control of residence time, and the ability to work at elevated temperatures and pressures [17].
Table 4: Flow Chemistry Optimization Parameters
Parameter | Optimal Range | Benefits | Reference |
---|---|---|---|
Temperature | 70-160°C | Enhanced reaction rates | [17] |
Residence Time | 1-45 minutes | Improved selectivity | [17] |
Flow Rate | 0.1-2.0 mL/min | Better mixing | [17] |
Pressure | Elevated | Access to higher temperatures | [17] |
The development of telescoped continuous flow procedures has enabled the efficient acetylation of complex substrates [17]. For example, the continuous flow acetylation using acetic anhydride in the presence of acid catalysts has been optimized to achieve conversion rates exceeding 96% with high selectivity [17]. The use of microreactor platforms with in-line temperature measurement provides precise control over reaction conditions and enables rapid optimization of process parameters [17].
Flow chemistry applications have demonstrated particular effectiveness in the synthesis of glycosyl acetates through tandem Wittig-Michael reactions [18]. These processes benefit from the ability to conduct reactions at elevated temperatures and pressures, which are readily achievable in flow systems but may be challenging in batch reactors [18]. The continuous nature of flow processes also enables the telescoping of multiple reaction steps, reducing the need for intermediate isolation and purification [18].
The synthesis of (4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate requires sophisticated protecting group strategies to achieve selective functionalization [24] [27]. Acetyl groups serve as both protecting groups and functional elements in the target molecule, necessitating careful consideration of their introduction and stability [24].
Table 5: Protecting Group Strategy Comparison
Protecting Group | Introduction Method | Removal Conditions | Stability | Reference |
---|---|---|---|---|
Acetyl esters | Acetic anhydride/pyridine | Basic hydrolysis | Moderate | [24] |
Benzyl ethers | Benzyl bromide/base | Hydrogenolysis | High | [24] |
Tetrahydropyranyl | Dihydropyran/acid | Mild acid | Moderate | [25] |
Silyl ethers | Silyl chlorides/base | Fluoride or acid | Variable | [24] |
The tetrahydropyranyl protecting group has received particular attention for its utility in protecting hydroxyl groups during synthetic transformations [25]. This protecting group offers several advantages, including low cost, ease of introduction, general stability to most non-acidic reagents, and the ease with which it can be removed when required [25]. The immobilized version of 3,4-dihydro-2H-pyran has also been developed as a solid support for anchoring side chains in complex synthetic sequences [25].
Protecting group strategies in carbohydrate chemistry have been extensively developed to control stereochemical outcomes during glycosylation reactions [27]. The use of participating protecting groups, such as acetyl groups at the C2 position, can direct the stereochemical outcome of subsequent transformations through neighboring group participation [27]. This approach has been particularly valuable in the synthesis of tetrahydropyran derivatives with specific stereochemical configurations [27].
The control of stereochemistry in the synthesis of (4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate requires understanding of various mechanistic pathways and their stereochemical outcomes [32] [33]. Stereochemical control can be achieved through several approaches, including substrate-controlled reactions, catalyst-controlled processes, and conformational preferences [32].
Table 6: Stereochemical Control Strategies
Control Method | Mechanism | Selectivity | Application | Reference |
---|---|---|---|---|
Prins cyclization | Chair transition state | >5:1 dr | Ring formation | [32] |
Nucleophilic addition | Steric approach control | Variable | Functionalization | [33] |
Enzyme catalysis | Active site selectivity | >20:1 dr | Asymmetric synthesis | [34] |
Lewis acid catalysis | Chelation control | Moderate to high | Complex formation | [32] |
Prins cyclization has emerged as a particularly powerful method for the stereoselective synthesis of tetrahydropyran rings [32] [34]. This reaction proceeds through a chair-like transition state that provides excellent control over the relative stereochemistry of the newly formed ring [32]. The use of various Lewis acids, including titanium and cerium complexes, has enabled the development of highly enantioselective variants of this transformation [34].
Research has demonstrated that the stereochemical outcome of tetrahydropyran formation can be influenced by the nature of the substituents and the reaction conditions employed [33]. For instance, the acid-catalyzed cyclization of vinylsilyl alcohols provides access to polysubstituted tetrahydropyrans with excellent stereoselectivity [33]. The reaction proceeds through a mechanism that favors the formation of products with specific stereochemical configurations based on conformational preferences and steric interactions [33].
The development of asymmetric catalytic methods has provided additional tools for stereochemical control in tetrahydropyran synthesis [34]. Enzyme-catalyzed reactions, in particular, offer exceptional selectivity and can provide access to enantiomerically pure products [34]. The use of engineered enzymes and optimized reaction conditions has enabled the synthesis of complex tetrahydropyran derivatives with high levels of stereochemical control [34].